Cas no 887590-08-1 (1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester)
![1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester structure](https://it.kuujia.com/scimg/cas/887590-08-1x500.png)
887590-08-1 structure
Nome del prodotto:1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester
- 1-BOC-3-[(2-FLUOROBENZYL-AMINO)-METHYL]-AZETIDINE
- tert-butyl 3-[[(2-fluorophenyl)methylamino]methyl]azetidine-1-carboxylate
- 887590-08-1
- DTXSID50723136
- tert-Butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate
- 1-boc-3-[(2-fluorobenzylamino)methyl]azetidine
- starbld0018745
- SB52039
- tert-Butyl 3-({[(2-fluorophenyl)methyl]amino}methyl)azetidine-1-carboxylate
-
- MDL: MFCD07786125
- Inchi: InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-12(11-19)8-18-9-13-6-4-5-7-14(13)17/h4-7,12,18H,8-11H2,1-3H3
- Chiave InChI: ANIFKLNDXOBPBC-UHFFFAOYSA-N
- Sorrisi: CC(C)(C)OC(=O)N1CC(CNCC2=CC=CC=C2F)C1
Proprietà calcolate
- Massa esatta: 294.17435614g/mol
- Massa monoisotopica: 294.17435614g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 7
- Complessità: 351
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 41.6Ų
- Conta Tautomer: niente
- XLogP3: 2.3
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559128-5g |
Tert-butyl 3-(((2-fluorobenzyl)amino)methyl)azetidine-1-carboxylate |
887590-08-1 | 98% | 5g |
¥32432.00 | 2024-04-26 |
1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester Letteratura correlata
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
4. Book reviews
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
887590-08-1 (1-Azetidinecarboxylicacid, 3-[[[(2-fluorophenyl)methyl]amino]methyl]-, 1,1-dimethylethyl ester) Prodotti correlati
- 886363-39-9(4-BROMOMETHYL-2-(3-CHLORO-PHENYL)-THIAZOLE)
- 1872563-02-4(Methyl 2-(1,4-dimethyl-1H-pyrazol-5-yl)propanoate)
- 2168742-75-2(2,2,6,6-tetraethyl-5,5-dimethyl-1,3-oxazinane)
- 2229336-11-0(O-2-(4-bromo-3-nitrophenyl)propan-2-ylhydroxylamine)
- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
- 2171760-27-1(4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidobutanoic acid)
- 1160257-74-8(2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoyl chloride)
- 2224202-42-8(N-(1-Benzylpyrazol-4-yl)-4-(3,3-dimethyl-4-oxoazetidin-2-yl)piperidine-1-carboxamide)
- 1243380-40-6(2-hydroxy-3-methoxybenzene-1-sulfonamide)
- 1169402-51-0(5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide)
Fornitori consigliati
Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

atkchemica
Membro d'oro
CN Fornitore
Reagenti
